2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Overview
Description
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a toluene-4-sulfonic acid moiety attached to a 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester typically involves the reaction of toluene-4-sulfonic acid with 2-[2-(2-iodoethoxy)-ethoxy]-ethanol. The reaction is carried out in the presence of a suitable catalyst, such as potassium carbonate, and a solvent like N,N-dimethylformamide. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester involves similar synthetic routes but with larger quantities of reactants and more efficient reaction setups. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher production rates .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The iodine atom in the 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group can be replaced by other nucleophiles, such as hydroxide ions or amines.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Esterification: Alcohols in the presence of acid catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic substitution: Substituted ethers or amines.
Esterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry: 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a protecting group for alcohols .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a labeling reagent for the detection of specific biomolecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester involves its ability to undergo nucleophilic substitution and esterification reactions. The sulfonic acid group acts as an electron-withdrawing group, making the ester more susceptible to nucleophilic attack. The iodine atom in the 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group can be easily replaced by other nucleophiles, facilitating the formation of various derivatives .
Comparison with Similar Compounds
- Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester
- Toluene-4-sulfonic acid 2-methyl-4,6-dinitro-phenyl ester
- Toluene-4-sulfonic acid 6-methoxy-2,2-dimethyl-4H-(1,3)dioxolo(4,5-c)pyran-7-yl ester
Uniqueness: 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is unique due to the presence of the 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in nucleophilic substitution reactions and as a labeling reagent in biological research .
Properties
IUPAC Name |
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IO5S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNUTWBWOVFPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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